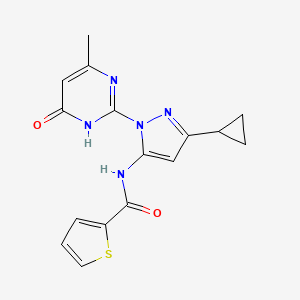
5-(3,4-Dichlorophenyl)-4-methylsulfonyl-1-(2,4,6-trichlorophenyl)pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-(3,4-Dichlorophenyl)-4-methylsulfonyl-1-(2,4,6-trichlorophenyl)pyrazole is a heteroaromatic molecule that likely exhibits biological activity due to the presence of multiple chlorophenyl groups and a pyrazole core. While the specific papers provided do not directly discuss this compound, they do provide insight into the synthesis and biological relevance of related heteroaromatic compounds, particularly those containing sulfonyl and pyrazole groups.
Synthesis Analysis
The synthesis of related heteroaromatic compounds involves starting materials such as methyl phenyl sulfone, which can be transformed into various substituted pyrazoles and pyrimethamine . The process may involve the formation of intermediates like 3-methylthio-1-phenyl-4-phenylsulfonyl-2-buten-1-one or cyano-substituted phenylsulfonylpropene. Although the exact synthesis route for 5-(3,4-Dichlorophenyl)-4-methylsulfonyl-1-(2,4,6-trichlorophenyl)pyrazole is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of a pyrazole or pyrimidine ring, often substituted with various arylsulfonyl groups. The structure-activity relationship (SAR) studies suggest that the conformational flexibility and the presence of intramolecular hydrogen bonds can significantly influence the biological activity of these molecules . The size and shape of the molecule, as well as the presence of ionizable groups, are also important factors in determining the potency of these compounds as receptor antagonists.
Chemical Reactions Analysis
Chemical reactions involving these heteroaromatic compounds are likely to be influenced by the electron-withdrawing effects of the sulfonyl group and the electron-donating or withdrawing nature of the substituents on the aromatic rings. The presence of multiple chloro substituents suggests that electrophilic aromatic substitution reactions may be less favorable, while nucleophilic aromatic substitution could be a potential pathway for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. The presence of sulfonyl groups and chloro substituents is expected to increase the compound's polarity and potentially its solubility in polar solvents. The SAR study indicates that small changes in substituents can lead to substantial changes in cLogP values, which are indicative of the compound's hydrophobicity . These properties are crucial for the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, which are important for its potential use as a pharmaceutical agent.
科学的研究の応用
1. Synthesis of Pharmaceutically Important Heteroaromatics
5-(3,4-Dichlorophenyl)-4-methylsulfonyl-1-(2,4,6-trichlorophenyl)pyrazole is utilized in the synthesis of various pharmaceutically significant heteroaromatic compounds. These compounds are derived from precursors like methyl phenyl sulfone, which demonstrates the chemical's role in creating medically relevant substances (Yokoyama, Tsuji, & Imamoto, 1984).
2. Synthesis of Pyrazole Derivatives
This chemical is involved in synthesizing pyrazole derivatives, which are significant in various chemical reactions. These derivatives are formed through reactions like 1,3-dipolar cycloaddition, showcasing the compound's utility in complex organic syntheses (Vasin et al., 2015).
3. Structural and Molecular Studies
The compound is used in structural and molecular studies, particularly in the context of hydrogen bonding and molecular conformations. These studies provide insights into the chemical's physical properties and potential applications (Sagar et al., 2017).
4. Biological Activity Assessments
Research has been conducted to assess the biological activities of derivatives of this compound. These activities include herbicidal and insecticidal properties, demonstrating its potential application in agricultural and pest control contexts (Wang et al., 2015).
5. Creation of Novel Nucleophilic Substitution Compounds
The compound plays a role in the synthesis of 5-alkyl amino and thioether pyrazoles, emphasizing its utility in creating diverse chemical entities through nucleophilic substitution reactions (Sakya & Rast, 2003).
6. Docking Studies and Crystal Structure Analysis
It is used in docking studies and crystal structure analysis, particularly in the context of tetrazole derivatives. This research provides valuable insights into the compound's interactions with biological molecules and its potential pharmaceutical applications (Al-Hourani et al., 2015).
7. Synthesis of Medicinally Important Novel Pyrazoles
This compound is essential in the synthesis and validation of new pyrazole-based medicinal compounds. The research in this area focuses on creating novel drugs with potential antioxidant, anti-cancer, and anti-inflammatory properties (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
8. Potential Anti-Cancer Applications
Research into novel pyrazole compounds, including derivatives of this chemical, has shown potential anti-cancer applications. The synthesis and electronic structure analysis of these compounds are crucial in developing new therapeutic agents (Thomas et al., 2019).
特性
IUPAC Name |
5-(3,4-dichlorophenyl)-4-methylsulfonyl-1-(2,4,6-trichlorophenyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl5N2O2S/c1-26(24,25)14-7-22-23(16-12(20)5-9(17)6-13(16)21)15(14)8-2-3-10(18)11(19)4-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUWUTCCFNNRNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N(N=C1)C2=C(C=C(C=C2Cl)Cl)Cl)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl5N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B3020414.png)
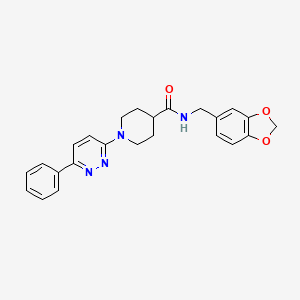
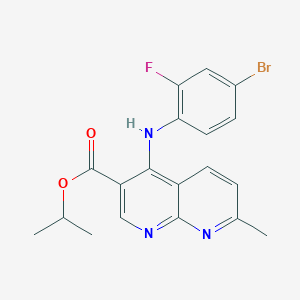
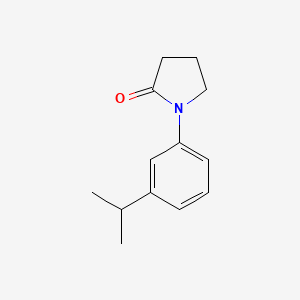
![1-(4-Chlorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3020420.png)
![3-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B3020421.png)
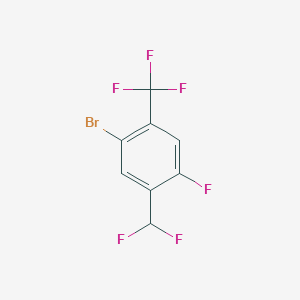
![4-[1-(3-Chloro-5-fluoro-4-hydroxybenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B3020425.png)

![Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate](/img/structure/B3020430.png)
![(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B3020431.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B3020432.png)

